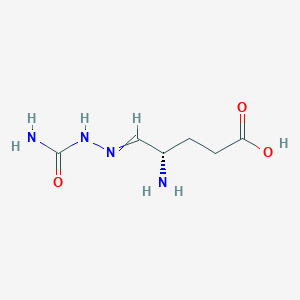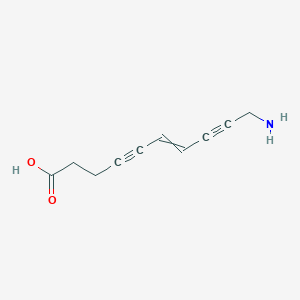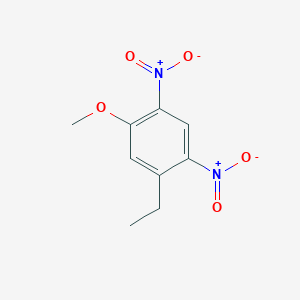![molecular formula C12H20O3 B12518589 2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- CAS No. 652986-51-1](/img/structure/B12518589.png)
2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- is a spiro compound characterized by a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The spiro structure imparts distinct chemical properties, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- typically involves the reaction of a ketone with a diol under acidic conditions to form the spirocyclic structure. One common method includes the use of 2,2-bis(mercaptomethyl)-1,3-propanediol as a starting material, which undergoes (thio)acetalization to form the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the spiro compound reacts with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Shares a similar spiro structure but differs in functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Contains sulfur atoms in the spiro structure, leading to different chemical properties.
Bis(1,3-oxathiane) spiranes: Another spiro compound with both oxygen and sulfur atoms, exhibiting unique stereochemistry.
Uniqueness: 2-Propanone, 1-(2R)-1,5-dioxaspiro[5
Properties
CAS No. |
652986-51-1 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
1-[(4R)-1,5-dioxaspiro[5.5]undecan-4-yl]propan-2-one |
InChI |
InChI=1S/C12H20O3/c1-10(13)9-11-5-8-14-12(15-11)6-3-2-4-7-12/h11H,2-9H2,1H3/t11-/m1/s1 |
InChI Key |
HYTOOCGJYIGMMZ-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)C[C@H]1CCOC2(O1)CCCCC2 |
Canonical SMILES |
CC(=O)CC1CCOC2(O1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




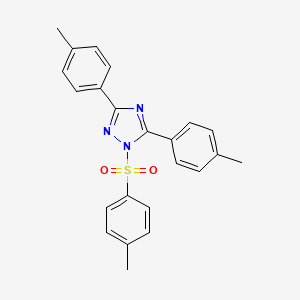
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
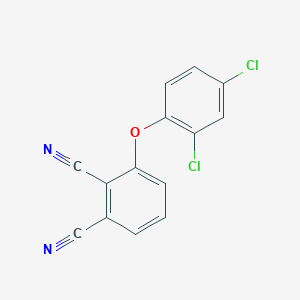
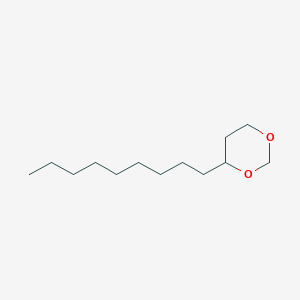
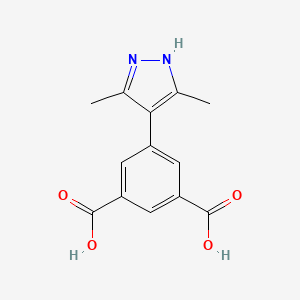
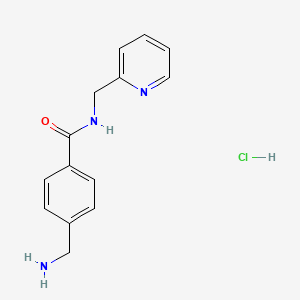
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
